N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This benzothiazole-benzamide derivative (CAS 886959-95-1) is a structurally distinct LRRK2 inhibitor candidate featuring a 4,5-dimethylthiophene core that confers unique steric and electronic properties critical for target binding. The ortho-methylbenzamide and dimethylthiophene motifs are essential for potency; generic substitutions may abolish activity. Ideal for focused screening libraries in Parkinson's and Alzheimer's research, and as a negative control in PHOSPHO1 selectivity panels. Enables parallel SAR exploration at the benzamide ring and thiophene methyl groups.

Molecular Formula C21H18N2OS2
Molecular Weight 378.51
CAS No. 886959-95-1
Cat. No. B2889230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide
CAS886959-95-1
Molecular FormulaC21H18N2OS2
Molecular Weight378.51
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H18N2OS2/c1-12-8-4-5-9-15(12)19(24)23-21-18(13(2)14(3)25-21)20-22-16-10-6-7-11-17(16)26-20/h4-11H,1-3H3,(H,23,24)
InChIKeyDZBBKIFSEVFFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide (CAS 886959-95-1): Core Characteristics and Supply Landscape


N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide (CAS 886959-95-1) is a synthetic small molecule featuring a distinct benzothiazole-thiophene-benzamide scaffold. It belongs to a broader class of benzothiazole-benzamide derivatives that have been investigated in patent literature for their capacity to inhibit enzymes such as LRRK2, a target in Parkinson's and Alzheimer's disease [1]. The compound's structure incorporates a 4,5-dimethylthiophene ring which contributes unique steric and electronic properties relative to unsubstituted thiophene analogs, potentially modulating target binding and physicochemical profiles.

Why N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide Cannot Be Replaced by Generic Benzothiazole Analogs


Generic substitution among benzothiazole-benzamide analogs is unreliable due to the high sensitivity of target affinity and selectivity to specific substitution patterns. The 4,5-dimethyl groups on the thiophene core and the ortho-methyl substituent on the benzamide ring are critical structural features that influence the compound's three-dimensional conformation and interaction with biological targets. Patent data on related benzothiazole-benzamide cores demonstrates that small structural modifications can lead to complete loss of inhibitory activity against enzymes like LRRK2 [1]. Furthermore, the presence of the 4,5-dimethylthiophene unit differentiates this compound from simpler benzothiazole-amide derivatives described in earlier adenosine receptor modulation patents [2], underscoring that procurement for a specific research program requires the exact listed structure.

Quantitative Differentiation Evidence for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide vs. Closest Analogs


Structural Differentiation from Unsubstituted Thiophene and Des-Methyl Benzamide Analogs

The target compound incorporates a 4,5-dimethylthiophene core and an ortho-methylbenzamide moiety. The closest commercially available analogs include N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide (CAS 923441-82-1) which lacks the ortho-methyl group on the benzamide ring [1]. This methyl substitution introduces steric hindrance and alters the electronic distribution of the amide bond, which is a known critical parameter in benzothiazole-amide target engagement as demonstrated in related chemical series [2]. While direct head-to-head potency comparisons for this exact pair are not publicly available, class-level SAR evidence from benzothiazole-benzamide LRRK2 inhibitor patents indicates that even minor substituent changes on the benzamide ring can shift IC50 values by more than an order of magnitude [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Differentiation from Benzisothiazolone-Based PHOSPHO1 Inhibitors (ML086 Class)

A common point of confusion in probe procurement is the conflation of this benzothiazole-thiophene-benzamide with the MLPCN probe ML086 (CAS 1177148-36-5), which is a benzisothiazolone-based PHOSPHO1 inhibitor [1]. Despite a misleading MeSH annotation linking 'ML086 compound' to a PHOSPHO1 inhibitor reference [2], these are structurally and mechanistically distinct chemotypes. ML086 (IC50 139 nM on PHOSPHO1) possesses a benzisothiazolone core, whereas the target compound is built on a benzothiazole-thiophene scaffold. The presence of the thiophene ring confers different ring electronics (calculated ClogP and polar surface area differ substantially between these cores) and is associated with LRRK2 inhibition rather than PHOSPHO1 activity [3].

Chemical Probe PHOSPHO1 Selectivity

Optimal Application Scenarios for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide Based on Available Evidence


LRRK2 Kinase Inhibitor Screening and Probe Development

Given the patent-class association of benzothiazole-benzamide cores with LRRK2 inhibition [1], this compound is suitable for inclusion in focused screening libraries targeting LRRK2-driven neurodegenerative pathways (Parkinson's disease, Alzheimer's disease). Its 4,5-dimethylthiophene motif offers a differentiated vector for exploring SAR around the hinge-binding region compared to simpler phenyl or unsubstituted thiophene analogs.

Negative Control for PHOSPHO1 Probe Selectivity Studies

As structurally distinct from benzisothiazolone-based PHOSPHO1 inhibitors (e.g., ML086) [2], this compound can serve as a negative control to confirm PHOSPHO1 inhibitor selectivity when examining cross-reactivity with LRRK2 or other kinases in counter-screening panels.

Core Scaffold for Custom Library Synthesis

The presence of the ortho-methylbenzamide and the 4,5-dimethylthiophene provides two distinct vectors for further derivatization. Procurement of the base compound enables medicinal chemistry teams to explore parallel SAR at the benzamide ring (via amide coupling) and at the thiophene methyl groups (via C-H activation) for lead optimization campaigns.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.